1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone
Description
1-(2,4-Diphenyl-1H-pyrrol-3-yl)ethanone is a pyrrole-derived ketone featuring two phenyl groups at positions 2 and 4 of the pyrrole ring and an acetyl group at position 3. This compound is synthesized via multicomponent reactions (MCRs), such as the iodine-catalyzed condensation of phenacyl bromides, aryl amines, and acetylacetone . Key characterization data include:
The compound’s structure enables applications in medicinal chemistry, particularly as a precursor for antibacterial agents .
Properties
CAS No. |
63324-76-5 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(2,4-diphenyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C18H15NO/c1-13(20)17-16(14-8-4-2-5-9-14)12-19-18(17)15-10-6-3-7-11-15/h2-12,19H,1H3 |
InChI Key |
PAVWCEONTVANPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone typically involves the condensation of 2,4-diphenylpyrrole with ethanone derivatives under controlled conditions. One common method includes the use of aniline, acetylacetone, and trans-β-nitrostyrene as starting materials, which react under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Condensation Reactions
The ethanone moiety participates in Knorr-type condensations to form heterocyclic systems. A key example involves reaction with hydrazonoyl chlorides under basic conditions:
These reactions exploit the nucleophilic α-hydrogen of the ketone group, enabling cyclocondensation to form pyrazole rings fused to the pyrrole system .
Thienopyridine Formation
Reaction with ethyl 2-mercaptoacetate under basic conditions yields thieno[2,3-b]pyridines:
textReagents: Piperidine/ethanol, 3h reflux [3] Product: Ethyl 3-amino-6-(pyrrolyl)thienopyridine-2-carboxylate Yield: Not quantified (NMR-confirmed)
Electrophilic Aromatic Substitution
The phenyl rings undergo Friedel-Crafts alkylation and halogenation :
| Reaction Type | Conditions | Substituent Introduced | Position | Reference |
|---|---|---|---|---|
| Chlorination | Cl₂/FeCl₃, 0°C | -Cl | para to existing phenyl groups | |
| Methylation | CH₃I/AlCl₃, DCM | -CH₃ | Adjacent to ketone |
Notable Example:
1-(1-(4-Chlorophenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone synthesis:
Ketone Reduction
Catalytic hydrogenation reduces the ethanone group:
textH₂ (1 atm), Pd/C, ethanol → 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanol Selectivity: >95% (no pyrrole ring hydrogenation) [1]
Side-Chain Oxidation
Strong oxidants (e.g., KMnO₄/H₂SO₄) convert methyl groups to carboxylic acids:
textReaction: 2-Methyl derivative → Pyrrole-3-acetic acid Conditions: 12h reflux, pH < 2 [5]
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings under palladium catalysis:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 4'-Methoxy-2,4-diphenyl derivative | 82% |
| 2-Thienylboronic acid | Pd(OAc)₂/XPhos | Thiophene-functionalized analog | 75% |
Optimized Conditions:
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C, 24h
-
Base: K₂CO₃
Azo Coupling
Diazoization with nitrosonium salts produces intensely colored azo derivatives:
textReaction: 1-(2,4-Diphenylpyrrolyl)ethanone + ArN₂⁺ → 4-((Aryl)diazenyl)-1H-pyrrole-3-ethanone λmax: 480-520 nm (visible color: red-purple) [7]
Applications: Potential as pH-sensitive dyes due to tautomerism between azo and hydrazone forms .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone serves as a critical building block in organic synthesis. Its structure allows for the creation of more complex molecules through various reaction mechanisms. For instance, it can be used in the synthesis of pyrrole derivatives and other heterocycles that are essential in pharmaceutical chemistry.
Reaction Mechanisms
The compound is also studied for its role in elucidating reaction mechanisms involving pyrrole derivatives. Researchers investigate how the presence of phenyl groups affects reactivity and stability in chemical reactions, providing insights into the design of new synthetic pathways.
Biological Applications
Antimicrobial and Anticancer Properties
Recent studies have indicated that derivatives of 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone exhibit promising biological activities. Research has focused on its potential antimicrobial and anticancer effects, with several derivatives showing significant activity against various cancer cell lines.
Mechanism of Action
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. Ongoing research aims to clarify these interactions and their implications for drug development.
Medicinal Applications
Drug Discovery
In medicinal chemistry, 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone is being explored as a lead compound for developing new therapeutic agents. Its unique properties make it suitable for modifications that could enhance efficacy against diseases such as cancer and infections.
Clinical Research
Case studies have documented the therapeutic potential of this compound in preclinical models. For example, derivatives have been tested for their ability to inhibit tumor growth in animal models, showcasing their potential as anticancer agents .
Industrial Applications
Material Development
The compound is also investigated for its utility in developing new materials with specific electronic and optical properties. The presence of diphenyl groups enhances the stability and functionality of materials used in electronics and photonics.
Catalytic Applications
In industrial chemistry, 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone has been evaluated as a green catalyst in multicomponent reactions. Its efficiency in promoting chemical reactions while minimizing environmental impact is a significant area of research .
Case Studies
Several case studies have highlighted the applications of 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone:
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that specific derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis. The study emphasized the need for further clinical trials to explore therapeutic applications .
- Material Science Application : Research conducted at a leading university showcased how this compound can be incorporated into polymer matrices to enhance their electrical conductivity and thermal stability, paving the way for innovative electronic devices .
Mechanism of Action
The mechanism by which 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Observations
93% for unsubstituted analogs) . Electron-withdrawing groups (e.g., nitro in indolyl-3-ethanone derivatives) enhance bioactivity, as seen in antimalarial activity surpassing chloroquine .
Spectroscopic Trends: Carbonyl Stretching: All ethanone derivatives show strong IR absorption at ~1650–1705 cm⁻¹ . Aromatic Proton Signals: Substituted phenyl groups (e.g., 4-fluorophenyl) shift NMR peaks downfield due to electronic effects .
Biological Activity: Antibacterial: Methyl-substituted pyrrole-ethanones exhibit moderate activity against E. coli and Salmonella Typhi . Antioxidant/Corrosion Inhibition: Schiff base derivatives (e.g., naphthalenyl analogs) show dual antioxidant and anti-corrosion properties, highlighting functional group versatility .
Biological Activity
1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone features a pyrrole ring substituted with two phenyl groups and an ethanone moiety. This structure contributes to its unique reactivity and biological interactions.
The biological activity of 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, influencing processes such as cell proliferation and apoptosis. The compound has been shown to exhibit both antimicrobial and anticancer properties, making it a potential lead in drug discovery.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of pyrrole derivatives, including 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone. For example, derivatives of pyrrole have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
Anticancer Activity
The anticancer potential of 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone has been explored through various in vitro studies. The compound has shown effectiveness against multiple cancer cell lines, including lung (A549) and colon (HT-29) cancer cells. Research indicates that the compound can induce apoptosis in these cells by modulating key signaling pathways .
Antioxidant Activity
The antioxidant properties of 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone have also been investigated. Compounds with similar structures have exhibited significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity | Tested Concentration | Effectiveness |
|---|---|---|
| Antimicrobial | MIC = 3.125 μg/mL | Effective against S. aureus |
| Anticancer | IC50 = 20 μM | Induces apoptosis in A549 cells |
| Antioxidant | 0.2 mg/mL | Scavenging activity ~50% |
Research Example
A study published in Nature demonstrated that pyrrole derivatives could inhibit key enzymes involved in cancer progression. The study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Q & A
Q. What are the standard synthetic routes for 1-(2,4-Diphenyl-1H-pyrrol-3-YL)ethanone, and how is purification achieved?
The compound is commonly synthesized via multi-component reactions. For example, a three-component reaction involving aldehydes, ketones, and amines under catalytic conditions (e.g., iodine) yields pyrrole derivatives. The reaction mixture is monitored by TLC, extracted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and purified via column chromatography using silica gel . Yields exceeding 90% have been reported under optimized conditions, with purity confirmed by melting point analysis and spectral data .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- IR spectroscopy : Peaks at ~1651 cm⁻¹ (C=O stretch) and ~3059 cm⁻¹ (aromatic C-H) .
- ¹H NMR : Distinct signals for acetyl groups (δ 2.10–2.43 ppm) and aromatic protons (δ 6.67–7.50 ppm) .
- ¹³C NMR : Carbonyl carbons appear at ~197 ppm, with aromatic carbons in the 120–140 ppm range .
- Melting point : Reported values (104–106°C) should align with literature to confirm purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard mitigation : Use PPE (gloves, lab coat, goggles) due to risks of skin/eye irritation and harmful inhalation .
- Waste disposal : Segregate organic waste and collaborate with certified waste management services to avoid environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or regioselectivity?
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or iodine catalysts to enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility, while protic solvents (e.g., ethanol) could influence reaction kinetics .
- Temperature control : Elevated temperatures (60–80°C) often accelerate reaction rates but may require reflux setups .
Q. How is X-ray crystallography applied to resolve the compound’s structural ambiguities?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides precise bond lengths and angles. For example, the dihedral angle between phenyl rings and the pyrrole core can be determined to assess steric effects . Data collection at low temperatures (100 K) minimizes thermal motion artifacts, and refinement with R-factors <0.05 ensures accuracy .
Q. What mechanistic insights explain the formation of this pyrrole derivative?
The reaction likely proceeds via:
Condensation : Aldehyde and ketone form an α,β-unsaturated intermediate.
Cyclization : Amine nucleophiles attack the electrophilic carbonyl, forming the pyrrole ring.
Aromatization : Dehydration or oxidation steps finalize the aromatic system . Computational studies (DFT) can validate transition states and activation energies.
Q. How can researchers assess the compound’s potential biological activity?
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests or anticancer activity via cell viability assays (e.g., MTT) .
- Structure-activity relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to evaluate potency trends .
Q. What computational methods are used to model interactions or predict properties?
Q. How should researchers address discrepancies in spectral or crystallographic data?
Q. What challenges arise during scale-up, and how can they be mitigated?
- Purification bottlenecks : Replace column chromatography with recrystallization or flash chromatography for larger batches .
- Exothermic reactions : Use jacketed reactors to control temperature during scale-up .
- Byproduct formation : Monitor reaction progress via LC-MS to identify and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
